1-(2-methylpropyl)-1H-indol-5-amine

Description

Properties

IUPAC Name |

1-(2-methylpropyl)indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXFJYFIPXDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094710-32-3 | |

| Record name | 1-(2-methylpropyl)-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Methylpropyl)-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(2-methylpropyl)-1H-indol-5-amine, a valuable substituted indole for research and development in the pharmaceutical and life sciences sectors. The synthesis is presented as a two-step process commencing with the readily available starting material, 5-nitroindole. The methodology encompasses an initial N-alkylation reaction to introduce the 2-methylpropyl (isobutyl) group at the indole nitrogen, followed by a catalytic hydrogenation to reduce the nitro functionality to the desired primary amine. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes expected characterization data to ensure scientific integrity and reproducibility. The information is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical execution of this synthesis.

Introduction and Strategic Overview

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The 5-aminoindole scaffold, in particular, is a key pharmacophore found in a variety of biologically active molecules, including serotonin receptor agonists and antagonists, and potential anticancer agents.[2][3] The introduction of an N-alkyl group, such as the 2-methylpropyl moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, making the synthesis of such analogs a critical aspect of drug discovery programs.

The synthetic strategy outlined in this guide was chosen for its reliability, scalability, and use of common laboratory reagents and techniques. The two-step approach, starting from 5-nitroindole, is a well-established and logical pathway for the preparation of N-alkylated 5-aminoindoles.

The synthesis proceeds as follows:

-

N-Alkylation of 5-Nitroindole: The indole nitrogen of 5-nitroindole is deprotonated using a suitable base, followed by nucleophilic substitution with 1-bromo-2-methylpropane (isobutyl bromide) to yield the intermediate, 1-(2-methylpropyl)-5-nitro-1H-indole.

-

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine via catalytic hydrogenation, affording the target compound, 1-(2-methylpropyl)-1H-indol-5-amine.

This strategic disconnection is illustrated in the following workflow diagram:

Step 1: N-Alkylation of 5-Nitroindole

Mechanistic Rationale and Experimental Causality

The N-alkylation of indoles is a fundamental transformation in heterocyclic chemistry. The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO, and thus requires a relatively strong base for complete deprotonation.[1] In this protocol, potassium hydroxide (KOH) in dimethylformamide (DMF) is employed. While stronger bases like sodium hydride are also effective, the use of KOH offers a good balance of reactivity and handling safety for this particular transformation. The deprotonation generates the indolide anion, a potent nucleophile.

The subsequent reaction with 1-bromo-2-methylpropane is a standard SN2 reaction. The indolide anion attacks the electrophilic carbon of the alkyl bromide, displacing the bromide leaving group and forming the new N-C bond. DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the potassium cation without interfering with the nucleophilicity of the indolide anion. The reaction is typically conducted at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

Detailed Experimental Protocol

Materials:

-

5-Nitroindole

-

Potassium hydroxide (KOH), anhydrous

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the 5-nitroindole is fully dissolved.

-

Add anhydrous potassium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the potassium salt of 5-nitroindole may be observed.[1]

-

Slowly add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Upon completion of the reaction, pour the mixture into cold deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1-(2-methylpropyl)-5-nitro-1H-indole.

Characterization of 1-(2-Methylpropyl)-5-nitro-1H-indole

The successful synthesis of the intermediate can be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the indole nitrogen). Aromatic protons of the indole ring will also be present, with characteristic shifts influenced by the nitro group. |

| ¹³C NMR | Resonances for the carbon atoms of the isobutyl group and the indole core. The carbon bearing the nitro group will be shifted downfield. |

| IR Spectroscopy | Characteristic peaks for the N-O stretching of the nitro group (typically around 1520-1475 cm⁻¹ and 1360-1290 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1-(2-methylpropyl)-5-nitro-1H-indole (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol ). |

Step 2: Reduction of 1-(2-Methylpropyl)-5-nitro-1H-indole

Mechanistic Rationale and Experimental Causality

The reduction of an aromatic nitro group to a primary amine is a common and crucial transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[2] In this protocol, palladium on carbon (Pd/C) is used as the catalyst.

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen gas onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, which is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final amine. Ethanol is a suitable solvent for this reaction as it readily dissolves the starting material and does not interfere with the catalytic process. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent.

Detailed Experimental Protocol

Materials:

-

1-(2-Methylpropyl)-5-nitro-1H-indole

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve 1-(2-methylpropyl)-5-nitro-1H-indole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon or a Parr hydrogenation apparatus can be used).[2]

-

Monitor the reaction progress by TLC until the starting material is completely consumed. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1-(2-methylpropyl)-1H-indol-5-amine.

-

If necessary, the product can be further purified by silica gel column chromatography. Due to the basic nature of the amine, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent system to prevent tailing.[4]

Characterization of 1-(2-Methylpropyl)-1H-indol-5-amine

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | The signals for the isobutyl group will be present. The aromatic protons will show a shift consistent with the presence of an electron-donating amino group. A broad singlet corresponding to the -NH₂ protons should also be observed.[5] |

| ¹³C NMR | Resonances for the isobutyl carbons and the indole core. The carbon attached to the amino group will be shifted upfield compared to the nitro intermediate. |

| IR Spectroscopy | The characteristic N-O stretching bands of the nitro group will be absent. The appearance of N-H stretching bands for the primary amine (typically two bands in the region of 3400-3250 cm⁻¹) will be observed.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1-(2-methylpropyl)-1H-indol-5-amine (C₁₂H₁₆N₂, MW: 188.27 g/mol ). |

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | Starting Material |

| 1-(2-Methylpropyl)-5-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | N-Alkylation |

| 1-(2-Methylpropyl)-1H-indol-5-amine | C₁₂H₁₆N₂ | 188.27 | Reduction |

Troubleshooting and Field-Proven Insights

-

Incomplete N-Alkylation: If the N-alkylation reaction does not go to completion, ensure that the DMF is anhydrous and that the KOH is of high purity. Increasing the reaction time or gently warming the reaction mixture may also improve the yield.

-

Formation of Byproducts in N-Alkylation: While N-alkylation is generally favored, some C-alkylation can occur. Purification by column chromatography is usually sufficient to separate these isomers.

-

Inefficient Reduction: If the catalytic hydrogenation is slow or incomplete, ensure that the catalyst is active. Using a fresh batch of Pd/C is recommended. Additionally, ensure that the system is properly purged with hydrogen and that there are no leaks.

-

Product Purity and Stability: 5-Aminoindoles can be sensitive to air and light, leading to discoloration over time. It is advisable to store the final product under an inert atmosphere and in the dark. For purification by column chromatography, the addition of a small amount of a tertiary amine to the eluent can improve the peak shape and recovery.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 1-(2-methylpropyl)-1H-indol-5-amine from 5-nitroindole. The described protocols for N-alkylation and subsequent nitro group reduction are based on well-established chemical principles and are amenable to scale-up. By providing a thorough explanation of the experimental choices, detailed procedures, and expected characterization data, this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel indole-based compounds for drug discovery and other applications.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

- Sundberg, R. J. (2002). Indoles. Academic Press.

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

PubChem. Indole. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

ResearchGate. How to isolate Imine by column chromatography?. [Link]

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

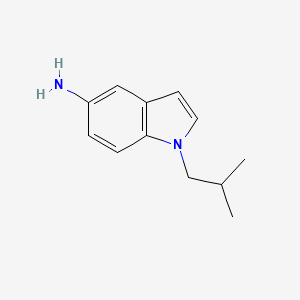

molecular structure of 1-(2-methylpropyl)-1H-indol-5-amine

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(2-methylpropyl)-1H-indol-5-amine

Introduction

The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[3][4] Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] This guide focuses on a specific synthetic derivative, 1-(2-methylpropyl)-1H-indol-5-amine , a molecule of significant interest for chemical biology and drug development professionals.

This document provides a comprehensive technical overview of 1-(2-methylpropyl)-1H-indol-5-amine, also known as N1-isobutyl-5-aminoindole. We will delve into its molecular architecture, outline a robust and logical synthetic strategy, provide detailed protocols for its characterization using modern analytical techniques, and discuss its potential biological significance based on established structure-activity relationships within the indole class. The content is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to understand, replicate, and build upon these findings.

Molecular Structure and Physicochemical Properties

The structure of 1-(2-methylpropyl)-1H-indol-5-amine is characterized by three key features: the bicyclic aromatic indole core, a primary amine (-NH₂) substituent at the C5 position of the benzene ring, and an isobutyl (2-methylpropyl) group attached to the nitrogen atom (N1) of the pyrrole ring.[8] This N1-alkylation is a critical structural modification, as it eliminates the indole N-H proton, thereby altering the molecule's hydrogen bonding capacity and metabolic stability compared to its unsubstituted counterpart. The 5-amino group is a key functional handle for further derivatization and is a primary determinant of the molecule's basicity and potential interactions with biological targets.[8][9]

Molecular Structure Diagram

Caption: 2D structure of 1-(2-methylpropyl)-1H-indol-5-amine.

Physicochemical Data Summary

The following table summarizes key computed and estimated physicochemical properties for the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | [8] |

| Molecular Weight | 188.27 g/mol | [10] |

| pKa (most basic) | 4.5 - 5.5 (estimated for the 5-amino group) | [8] |

| XLogP3 | ~2.5 - 3.0 (estimated) | [11] |

| Solubility | Limited aqueous solubility; soluble in polar organic solvents like ethanol, methanol, and DMSO. | [8] |

Synthesis of 1-(2-methylpropyl)-1H-indol-5-amine

While several strategies exist for constructing substituted indoles, including the well-known Fischer indole synthesis, a highly efficient and logical approach for this specific target is the N-alkylation of a readily available indole precursor, followed by functional group manipulation.[12][13] The Fischer synthesis can be complex, sometimes leading to regioisomers and requiring harsh acidic conditions that the final aminoindole product may not tolerate.[12] A more robust strategy involves a two-step sequence starting from 5-nitroindole: (1) selective N-alkylation with an isobutyl halide, and (2) reduction of the nitro group to the desired primary amine.

This pathway is advantageous because the electron-withdrawing nitro group enhances the acidity of the indole N-H proton, facilitating deprotonation and subsequent alkylation. The final reduction step is typically high-yielding and clean.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-methylpropyl)-5-nitro-1H-indole

-

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing in the subsequent alkylation reaction.[14] Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the resulting sodium salt of the indole and facilitates the Sₙ2 reaction with the alkyl halide.

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which the solution should change color, indicating the formation of the sodium salt.

-

Add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-nitroindole is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

Step 2: Synthesis of 1-(2-methylpropyl)-1H-indol-5-amine

-

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups to primary amines.[10] The reaction proceeds under mild conditions with hydrogen gas, and the only byproduct is water, simplifying purification.

-

In a hydrogenation flask, dissolve the 1-(2-methylpropyl)-5-nitro-1H-indole (1.0 eq) from Step 1 in ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. The product spot will have a different Rf and may stain differently (e.g., with ninhydrin) compared to the starting material.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(2-methylpropyl)-1H-indol-5-amine.

-

Purification: The product is often pure enough for use after solvent removal. If necessary, it can be further purified by column chromatography or recrystallization.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic and chromatographic techniques.[12][15] Each method provides complementary information, leading to a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[10] For 1-(2-methylpropyl)-1H-indol-5-amine, ¹H and ¹³C NMR will confirm the successful N-alkylation and the integrity of the substituted indole core.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, ~400 MHz)

| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted δ (ppm) |

| CH(CH₃)₂ | 2.0 - 2.2 | m | 1H | C=C (indole) | 136.1 |

| N-CH₂ | 3.9 - 4.1 | d | 2H | C=C (indole) | 131.5 |

| NH₂ | ~3.6 | br s | 2H | C=C (indole) | 129.2 |

| CH(CH₃)₂ | 0.8 - 0.9 | d | 6H | C=C (indole) | 128.5 |

| H-2 | 7.0 - 7.1 | d | 1H | C=C (indole) | 111.3 |

| H-4 | ~6.9 | d | 1H | C=C (indole) | 110.8 |

| H-6 | 6.6 - 6.7 | dd | 1H | C=C (indole) | 103.1 |

| H-7 | 7.1 - 7.2 | d | 1H | C=C (indole) | 100.5 |

| H-3 | 6.4 - 6.5 | d | 1H | N-CH₂ | 51.2 |

| - | - | - | - | CH(CH₃)₂ | 29.5 |

| - | - | - | - | CH(CH₃)₂ | 20.3 |

-

Key Interpretive Points:

-

The absence of a signal above 8.0 ppm confirms the successful substitution at the N1 position (the indole N-H proton is absent).[8]

-

The signals for the isobutyl group—a doublet around 4.0 ppm (the CH₂ adjacent to the nitrogen), a multiplet around 2.1 ppm, and a doublet for the two methyl groups around 0.9 ppm—will be clearly visible and integrate correctly.[16]

-

The primary amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[10][16] This signal will disappear upon a D₂O shake.

-

The aromatic region will show distinct signals for the five indole ring protons, with coupling patterns consistent with the 1,5-disubstitution pattern.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[12] Electrospray Ionization (ESI) in positive ion mode is typically used for this class of compounds.

-

Expected Data (ESI+):

-

Molecular Ion: A prominent peak at m/z = 189.14 [M+H]⁺, corresponding to the protonated molecule (C₁₂H₁₇N₂⁺).

-

Major Fragment: A significant fragment at m/z = 133.07, resulting from the loss of the isobutyl group (a neutral loss of 56 Da). This fragmentation is characteristic of N-alkylated indoles.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3350 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2960 - 2850 | Aliphatic C-H | Stretch |

| 1620 - 1580 | Primary Amine (N-H) | Bend (Scissoring) |

| 1600 - 1450 | Aromatic C=C | Ring Stretch |

-

Key Interpretive Points:

-

The most diagnostic feature will be the presence of two distinct bands in the 3450-3350 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine (-NH₂).[17]

-

The absence of a broad O-H stretch (typically >3200 cm⁻¹) confirms the compound is not an alcohol and is free of water.

-

Potential Biological Significance and Applications

The indole scaffold is a cornerstone of modern drug discovery, with numerous approved drugs containing this moiety.[3][18] The specific structural features of 1-(2-methylpropyl)-1H-indol-5-amine make it an intriguing candidate for biological evaluation.

-

Serotonergic System Modulation: The 5-aminoindole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). Tryptamine derivatives are well-known to interact with various serotonin (5-HT) receptors.[10] It is plausible that this compound could act as a ligand for 5-HT receptors, suggesting potential applications in neuroscience for conditions such as depression, anxiety, or migraine.[10][19]

-

Anticancer and Antimicrobial Potential: Many substituted indoles display potent anticancer and antimicrobial activities.[5][20] The lipophilic N-isobutyl group may enhance cell membrane permeability, a desirable property for drug candidates. Screening this compound in cancer cell proliferation assays or against various bacterial and fungal strains could uncover valuable therapeutic leads.[3][7][21]

-

Scaffold for Further Drug Development: The primary amine at the C5 position serves as a versatile chemical handle. It can be readily acylated, sulfonated, or used in reductive amination to generate a library of new derivatives. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Potential Biological Interaction Pathway

Caption: Generalized GPCR signaling pathway potentially modulated by the title compound.[10]

Conclusion

1-(2-methylpropyl)-1H-indol-5-amine is a synthetic indole derivative with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a detailed framework for its molecular structure, a logical and robust synthetic protocol, and a comprehensive strategy for its analytical characterization. The combination of N-alkylation and a 5-amino substituent creates a molecule with physicochemical properties and potential biological activities that warrant further investigation. The methodologies and insights presented herein offer a solid foundation for researchers to synthesize, validate, and explore the therapeutic promise of this and related indole compounds.

References

- 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine - Smolecule. (n.d.). Retrieved February 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw6JkLbOVv8TKt5tv6_zY8vDhnYaNyvtcvYqdBnAjKNJ6uwi44qxbTAf05JvYjTvAFYcQauDASeBlB2E2HMJNZuNOLbAeSVWxkePLP_71jtzkkTJctb6EAXGTEwmMqWdhhBEL5HJC7

- Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine - Benchchem. (n.d.). Retrieved February 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAJcJx3Uy5Lip0J35OmMPnI2LUzpgTxlbYZgompmqF0r1wzNieSiBxsc3sh_1n-8WD1biDYpZm3jFrwCyUbJw-_VRKSGBeLPK_tpLt9R_j1UFYKTnSn_s7tzBIpkqUtQqIoyk8qRrG5xnjxHsy3zDnz-Iqq6sP5NiGunTx8NCBOQxxWWKVI3TG9BDyErrFi8XeBR_o93yHLl8LpH_7GNiTouKJOaePJ5M=

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - Taylor & Francis. (2025, May 9). Retrieved February 7, 2026, from https://www.tandfonline.com/doi/full/10.1080/10408347.2024.2353229

- 2-methyl-1-propyl-1H-indol-5-amine chemical properties - Benchchem. (n.d.). Retrieved February 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6gKG4L2mB2M6OLtW11EoWwAlDXAbJTXag79KB3JU-ISofZVYBYd1gCy3fNbbZ57AKfNov3t8WDMVKpMllQbiWeztEv7E7PRfuhLxZfHMUzAqZyVgLKu6av7yxEsE2rbOCqN1O_yDC2v-So3aPza3gv8lYWKndXjnTjE4QJ4I4FEIv8cbwQWZ4wi9-TmZUzGw_RA=

- Synthesis of Indole Alkaloids | Encyclopedia MDPI. (n.d.). Retrieved February 7, 2026, from https://encyclopedia.pub/entry/35056

- Indole: The molecule of diverse pharmacological activities - Journal of Chemical and Pharmaceutical Research. (2011). Retrieved February 7, 2026, from https://www.jocpr.com/articles/indole-the-molecule-of-diverse-pharmacological-activities.pdf

- Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved February 7, 2026, from https://www.youtube.

- 5-(2-Aminopropyl)indole - Wikipedia. (n.d.). Retrieved February 7, 2026, from https://en.wikipedia.org/wiki/5-(2-Aminopropyl)indole

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5). Retrieved February 7, 2026, from https://www.thaiscience.info/journals/Article/TMP/10988018.pdf

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved February 7, 2026, from https://www.mdpi.com/1422-8599/2007/3/M522

- 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem. (n.d.). Retrieved February 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-indol-5-amine

- 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed. (2008, November 21). Retrieved February 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/18947830/

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). Retrieved February 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11474580/

- US7067676B2 - N-alkylation of indole derivatives - Google Patents. (n.d.). Retrieved February 7, 2026, from https://patents.google.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Retrieved February 7, 2026, from https://www.researchgate.

- Synthesis and diverse biological activities of substituted indole β-carbolines: a review - PubMed. (2023, September 28). Retrieved February 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/37767852/

- IR: amines. (n.d.). Retrieved February 7, 2026, from https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html

- Indole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm

- Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters - American Chemical Society. (2026, January 29). Retrieved February 7, 2026, from https://pubs.acs.org/doi/10.1021/acs.joc.5c02793

- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (n.d.). Retrieved February 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7449832/

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999, November 22). Retrieved February 7, 2026, from https://www.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024, October 9). Retrieved February 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/39407358/

- Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25). Retrieved February 7, 2026, from https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00832g

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved February 7, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines

- Reported methods for the synthesis of 5‐aminoimidazoles. - ResearchGate. (n.d.). Retrieved February 7, 2026, from https://www.researchgate.net/figure/Reported-methods-for-the-synthesis-of-5-aminoimidazoles_fig1_328014589

- 1-Propanamine, 2-methyl-N-(2-methylpropyl)- - the NIST WebBook. (n.d.). Retrieved February 7, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C110963&Type=IR-SPEC&Index=1

- 1491825-33-2|N-((1-Propyl-1H-indol-5-yl)methyl)propan-2-amine - BLDpharm. (n.d.). Retrieved February 7, 2026, from https://www.bldpharm.com/products/1491825-33-2.html

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024, October 3). Retrieved February 7, 2026, from https://www.researchgate.

- Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide - Benchchem. (n.d.). Retrieved February 7, 2026, from https://www.benchchem.com/product/bcp162319/technical-support

- in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19). Retrieved February 7, 2026, from https://www.youtube.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). Retrieved February 7, 2026, from https://www.mdpi.com/1420-3049/28/14/5495

- alpha-Methyl-1H-indole-5-ethanamine | C11H14N2 | CID 55253543 - PubChem. (n.d.). Retrieved February 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/55253543

- (PDF) Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (2026, January 20). Retrieved February 7, 2026, from https://www.researchgate.net/publication/303862283_Synthesis_of_Pharmacologically_activity_2-phenyl_sulphasubstituted_Indoles

- Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from https://www.rsc.

- Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (n.d.). Retrieved February 7, 2026, from https://www.mdpi.com/1420-3049/22/10/1759

- The infrared spectra of secondary amines and their salts - ResearchGate. (2025, October 5). Retrieved February 7, 2026, from https://www.researchgate.net/publication/231140232_The_infrared_spectra_of_secondary_amines_and_their_salts

- Infrared Spectroscopy - CDN. (n.d.). Retrieved February 7, 2026, from https://www.ilstu.edu/kasanders/chem232/handouts/IR_Spectroscopy_Handout.pdf

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. jocpr.com [jocpr.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine [smolecule.com]

- 9. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-(2-Aminopropyl)indole - Wikipedia [en.wikipedia.org]

- 20. japsonline.com [japsonline.com]

- 21. researchgate.net [researchgate.net]

Process Chemistry Guide: Synthesis of 1-Isobutyl-1H-indol-5-amine

Executive Summary

This technical guide details the strategic synthesis of 1-isobutyl-1H-indol-5-amine , a critical pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands. Unlike generic synthesis reports, this document focuses on the process chemistry perspective , prioritizing scalability, impurity control, and raw material selection.

The recommended synthetic route utilizes a linear functionalization strategy : regioselective N-alkylation of a nitroindole precursor followed by chemoselective reduction. This approach avoids the regiochemical ambiguity associated with Fischer indole syntheses and the protecting-group overhead required when starting from 5-aminoindole.

Part 1: Strategic Retrosynthesis & Route Selection

To determine the optimal starting materials, we apply a retrosynthetic disconnection at the C-N bond of the isobutyl group and the redox manipulation of the nitrogen substituent at position 5.

The "Gold Standard" Route

The most robust industrial pathway involves the N-alkylation of 5-nitroindole followed by hydrogenation.

-

Why 5-Nitroindole? The nitro group at C5 serves two purposes:

-

Electronic Activation: It increases the acidity of the indole N-H (pKa ~16

~14), facilitating deprotonation by weaker, safer bases (e.g., Cs₂CO₃ vs. NaH). -

Regiocontrol: It deactivates the indole ring towards electrophilic aromatic substitution, minimizing C3-alkylation side reactions.

-

Protection: It acts as a "masked" amine, preventing competing N-alkylation that would occur if starting with 5-aminoindole.

-

Retrosynthetic Logic Diagram

Figure 1: Retrosynthetic analysis identifying the key disconnection points and primary starting materials.

Part 2: Critical Starting Materials & Reagents

The success of this synthesis relies heavily on the quality of the starting materials. Below are the specifications required for high-purity synthesis.

Primary Starting Materials

| Material | CAS | Role | Critical Quality Attribute (CQA) |

| 5-Nitroindole | 6146-52-7 | Scaffold | Purity >98% . Impurities like 6-nitroindole (regioisomer) are difficult to separate downstream. |

| Isobutyl Bromide | 78-77-3 | Electrophile | Anhydrous . Moisture hydrolyzes the halide. Note: Isobutyl iodide is more reactive but significantly more expensive and unstable. |

Reagents & Solvents[1][2][3][4][5]

| Reagent | Role | Rationale |

| Cesium Carbonate (Cs₂CO₃) | Base | The "Cesium Effect" improves solubility in organic solvents and promotes N-alkylation over C-alkylation. Safer than NaH. |

| Potassium Iodide (KI) | Catalyst | Finkelstein Catalyst. Isobutyl bromide is sterically hindered ( |

| DMF (N,N-Dimethylformamide) | Solvent | Polar aprotic solvent required to solvate the indole anion. Must be Anhydrous (<0.05% H₂O) to prevent hydrolysis. |

| Palladium on Carbon (Pd/C) | Catalyst | 10% loading (wet support) is standard for nitro reduction. High turnover frequency. |

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective N-Alkylation

Objective: Synthesize 1-isobutyl-5-nitroindole.

Challenge: The isobutyl group is

Protocol:

-

Setup: Charge a dry reaction vessel with 5-nitroindole (1.0 equiv) and Cesium Carbonate (2.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the indole anion forms.

-

Addition: Add Isobutyl Bromide (1.5 equiv) and Potassium Iodide (0.1 equiv).

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Expert Insight: Do not exceed 100°C. Higher temperatures increase the risk of thermodynamic C3-alkylation.

-

-

Workup: Cool to RT. Pour into ice water (5x reaction volume). The product is lipophilic and should precipitate. Filter the solid.[1] If it oils out, extract with Ethyl Acetate.[2]

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).

Phase 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to the amine without reducing the indole double bond (C2=C3).

Protocol:

-

Setup: Dissolve 1-isobutyl-5-nitroindole (1.0 equiv) in Methanol or Ethanol (0.1 M).

-

Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

-

Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Purge with Hydrogen gas (H₂). Maintain a hydrogen atmosphere (balloon pressure is sufficient; 30 psi for scale-up) at Room Temperature.

-

Monitoring: Reaction is usually complete in 2–4 hours. Monitor by TLC or LC-MS (Disappearance of Nitro peak, appearance of Amine M+H).

-

Workup: Filter through a pad of Celite to remove Pd/C. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield 1-isobutyl-1H-indol-5-amine .

-

Storage: Store under inert gas at -20°C. Indole amines are prone to oxidation (turning purple/brown) upon air exposure.

-

Part 4: Process Logic & Pathway Visualization

The following diagram illustrates the complete workflow, including the critical intermediate species and decision gates.

Figure 2: Process flow diagram illustrating the linear synthesis from starting material to final amine.

Part 5: Troubleshooting & Quality Control

Common Impurities

-

C3-Alkylated Indole: Result of high temperatures (>100°C) or insufficient base strength.

-

Detection: 1H NMR will show the loss of the C3 proton (typically a doublet around 6.5-6.7 ppm).

-

-

Hydroxylamine Intermediate: Result of incomplete reduction.

-

Detection: LC-MS showing [M+16] mass relative to the amine.

-

Fix: Extend hydrogenation time or increase H₂ pressure.

-

Analytical Validation (Expected Data)

-

1H NMR (DMSO-d6):

-

Isobutyl Group: Doublet (~0.9 ppm, 6H), Multiplet (~2.1 ppm, 1H), Doublet (~3.9 ppm, 2H, N-CH₂).

-

Indole Core: The C4 proton (ortho to amine) usually appears as a doublet with meta-coupling (~6.7 ppm).

-

Amine: Broad singlet (~4.5 ppm, 2H, exchangeable with D₂O).

-

References

-

Patel, A. (2020).[3][4][5] Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Retrieved from [Link]

-

Context: Validates the use of base-mediated alkylation for N-acidic heterocycles like indoles.[3]

-

-

Le, Z. G., et al. (2004).[3] Ionic liquid-promoted regioselective N-alkylation of indoles. Synthesis, 2004(2), 208-212.[3]

- Context: Discusses regioselectivity issues (N vs C3)

-

Chandrasekhar, S., et al. (2007).[6] Palladium-catalyzed reduction of N-substituted indoles. Synthesis, 2007(10), 1509-1512.

- Context: Provides standard protocols for the reduction of nitro/functionalized indoles using Pd c

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22026, 5-Nitroindole. Retrieved from [Link]

-

Context: Authoritative source for physical properties and safety data of the starting material.[1]

-

Sources

- 1. zenodo.org [zenodo.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Indoline synthesis [organic-chemistry.org]

Methodological & Application

Application Note: A Robust Preparative HPLC Method for the Purification of 1-(2-methylpropyl)-1H-indol-5-amine

Abstract

This application note presents a detailed, optimized, and validated preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(2-methylpropyl)-1H-indol-5-amine. This protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. The method employs a reverse-phase C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution for this basic amine compound. This document provides a comprehensive guide, from understanding the separation principles to step-by-step protocols and system suitability criteria.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceuticals.[1] 1-(2-methylpropyl)-1H-indol-5-amine is a synthetic intermediate whose purity is critical for the successful synthesis of target active pharmaceutical ingredients (APIs).[2] Inefficient purification can lead to the carry-over of process-related impurities and by-products, compromising the yield, purity, and safety profile of the final compound.

Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high purity.[3][4] This guide provides an authoritative, field-tested protocol for the purification of 1-(2-methylpropyl)-1H-indol-5-amine, emphasizing the scientific rationale behind the methodological choices to ensure reproducibility and robustness.

Principle of Separation: Taming a Basic Amine

The successful purification of 1-(2-methylpropyl)-1H-indol-5-amine hinges on controlling its chemical behavior within the chromatographic system. The choice of reverse-phase HPLC is based on the molecule's moderate hydrophobicity, as indicated by a predicted XlogP of 2.6.[5] In RP-HPLC, a nonpolar stationary phase (C18) is used with a polar mobile phase, and compounds are separated based on their hydrophobic interactions with the column.[1][6]

A primary challenge in purifying basic amines on silica-based columns is their interaction with acidic residual silanols on the stationary phase surface.[7] This can lead to significant peak tailing, poor resolution, and potential loss of the compound. The strategy outlined here mitigates this issue by incorporating an acidic modifier (formic acid) into the mobile phase.

Mechanism of Action:

-

Protonation of the Analyte: The formic acid lowers the mobile phase pH, ensuring the primary amine group (pKa ~4-5) of the target molecule is protonated, existing as a cation.

-

Suppression of Silanol Activity: The acidic environment also suppresses the ionization of residual silanol groups on the silica packing, minimizing undesirable ionic interactions.

-

Enhanced Peak Shape: By converting the analyte to a single ionic species and masking silanol interactions, this approach promotes a uniform interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks.

Caption: Effect of mobile phase modifier on peak shape.

Methodology and Protocols

Instrumentation and Materials

| Item | Specification |

| HPLC System | Preparative HPLC system with gradient pump, autosampler/manual injector, and fraction collector.[8] |

| Detector | UV-Vis or Photodiode Array (PDA) Detector. |

| Column | C18 silica-based column; Particle Size: 5-10 µm; Dimensions: e.g., 19 x 250 mm or 30 x 250 mm. |

| Solvent A (Aqueous) | Deionized Water with 0.1% (v/v) Formic Acid. |

| Solvent B (Organic) | Acetonitrile (HPLC Grade) with 0.1% (v/v) Formic Acid. |

| Sample Solvent | Methanol or a small amount of DMSO, diluted with Mobile Phase A. |

| Filtration | 0.45 µm PTFE syringe filters. |

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 10 µm, 30 x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 30 mL/min |

| Gradient Program | Time (min) |

| Detection Wavelength | 280 nm (Indole chromophore exhibits strong absorbance near this wavelength).[9][10] |

| Column Temperature | 30°C |

| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |

Experimental Protocols

-

Dissolution: Weigh the crude 1-(2-methylpropyl)-1H-indol-5-amine solid. Dissolve it in a minimal amount of methanol or DMSO.

-

Dilution: Dilute the dissolved sample with Mobile Phase A (Water + 0.1% Formic Acid) to a final concentration suitable for injection (e.g., 10-50 mg/mL). Rationale: Dissolving in a solvent stronger than the initial mobile phase can cause peak distortion. Diluting with the aqueous phase ensures compatibility.

-

Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column or system.[1]

-

System Equilibration: Purge the system with the prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 3-5 column volumes or until a stable baseline is achieved.

-

Blank Injection: Perform a blank run (injecting only the sample solvent) to ensure the system is clean and the baseline is free of ghost peaks.

-

Sample Injection: Inject the filtered sample onto the equilibrated column.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin fraction collection based on the UV detector signal, typically triggered by the slope or threshold of the target peak. Collect fractions across the entire peak to avoid losing any product.

-

Column Re-equilibration: At the end of the gradient, allow the system to re-equilibrate at the initial conditions (80% A, 20% B) for the next run.

-

Purity Analysis: Analyze small aliquots from each collected fraction using an analytical HPLC method to determine the purity profile across the eluted peak.

-

Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

-

Solvent Evaporation: Remove the acetonitrile and water using a rotary evaporator or a freeze-dryer (lyophilizer) to isolate the purified compound, which will be the formate salt.

-

Final Characterization: Confirm the identity and final purity of the isolated compound using techniques such as NMR, MS, and analytical HPLC.

Caption: General workflow for purification and analysis.

System Suitability and Method Validation

To ensure the reliability and consistency of the purification process, system suitability tests must be performed. These tests validate that the chromatographic system is fit for its intended purpose on the day of analysis.[11] This protocol is a self-validating system when these criteria are met.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | Rs > 1.5 between the target peak and the closest eluting impurity. | Ensures baseline or near-baseline separation from critical impurities.[12] |

| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range indicate undesirable secondary interactions.[12] |

| Precision (RSD) | Relative Standard Deviation (RSD) of peak areas from replicate injections (n≥3) of a standard should be ≤ 2.0%. | Demonstrates the repeatability of the injection and measurement process.[12][13] |

These parameters should be verified based on guidelines from the United States Pharmacopeia (USP), such as USP General Chapter <621> on Chromatography and <1225> on Validation of Compendial Procedures.[11][13][14]

Conclusion

This application note provides a robust and scientifically grounded method for the preparative HPLC purification of 1-(2-methylpropyl)-1H-indol-5-amine. By employing a reverse-phase C18 column and an acid-modified mobile phase, this protocol effectively addresses the common challenges associated with purifying basic amines, yielding a final product of high purity. The detailed step-by-step procedures and inclusion of system suitability criteria ensure that this method is reproducible, scalable, and suitable for implementation in research and drug development environments.

References

- BenchChem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRFfeOx6BlnVwnN6gW0VSDKuULpPSCBC2c_g1pVExU45AeueCqBw0xjDb0SdUp5IEILxfVO0_YMmijT0PZBc3fssJ0GZOSJO9v6KZG43c5aJkpIG982FbT_ssQApPLGT8JqXWo0wf1xbAOp7tCWjiju7AcOxxNVj8wg7WruwXJ7IsVHzLyA-6yL0bS5zunO7pDBNpoHBqU3MlZ1aaw3KeW6E=]

- Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFggRVQ9X2hGQRUqJob-1LzR1kxHztqnLQFnwzFfzURHAkRib-hQbMJJLT6bfUQPzrrPiUQFP3SVijW48L5IBHMRW4IErWDo1VZfNVrhlVfieGb4DLYbVSp4eQE4S8WkJmWRMqIksRjImlfBseTJkOtjI9ht28u7PHIU1qG-ao0DcLRzeSBgJjzkGBpPiJ43-4qyhHEhNH4yBYbrheCs6l8vRKDkiY=]

- MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50tiWIK3iLii62qBN0TIwXrFeGyskkZQ0Zxap-JpieDZSOYNwmqJuwd_jX84wVV1aFxGDRVRvb0AS2R_aKP3YMGINXnJlhJKpTy9yWhp0pzuNY8zQACedV14YxIrg]

- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPQ1rHVgE8yVoFOMaqVm5R162JUAAzLJyBIyFyNG9FmLMkgcQ0huD1QskbQPnpk8NQRso8FkSs8wZo_rYEmG7O1Y9bPTfBHgK9D3_Ya22qgvLZvGx3nfiUd6rx9A7gAWCkD1oM3rgf1TSQa2zOwBxu9Hfq_UOdBimgmTU=]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq9cgX8peDJ2iHzGpc5_1RtWZu_Bdk5aJoATzsIiEOX3JBMjLKBYZXb4fTmPRSm9s1fe3bGH1ktVRVT7UtL-M6vw_9-LSEcYI0Nrhr3LYuVxh8AKpjnDidE53NS7sQbP3AKwyThhCqi8-B]

- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from ACE HPLC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs7EsTZO-Q1US7iALDj-4PV8tppQatltfnrCjL_mpRqUtkZ9YuLYeLtESM_CcCjpiqHW8YHor3pGBTVo-dC5kNeITwrMJ94wo1rgJhVwlXlyfHYc0vIKRTGPwJflnMbUGl9kW7wAU96gbll-otIQ==]

- LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbH7dz6T9nX8PK60usgD-IjKQA9VF3bvZNR1ax39v0sTd7Q0neIPCfrllLSU_SFJFM-OZ3iQQVW0DBpL2WCEpZNXlun--5Au1qt9SBFAqvCAK5e2LBc9OLUKxks-5ZBFVCiP1NIwee7OPS82TybVIwOFaMpY2Be8joqQIRtx3dSuobleeTmfANF4Q55jjW5fTjjJP8NcI8-B6M0uCiZZNwOfZ_gcKVaGqRuIIyly5-cBFRHB2-IbpwctOIQA==]

- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzIhA6Kief_lzY_7V4hpdxjzmK3omCFk8ELFDWTx78vb51I8FnRS5GiAj1rAfyaTjgj4QvpRgekrLr7M0g4rrH2eC_c_5PGg_DSu_EbVRYuj-ZIFvea6UIvFl-natEORN2JdlDwFmXIPKhYprnbJh7QQxRKgDIw9LvBmm1sU-weRSLtxQF2Hm7hDkI70uaIFTgcka-BhTfi5o6FPhbQWt35uPHDjFYiwOIixx-0uL3Let2]

- Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64rcnaKrnrhStn3lbDeM8j1zJucOa5bPR2K6q9oc0WJ7y-FwK92nO_hHUyCh6LDEFEbNMyeYV3C3ASbcJEnuU3WQHgi-Gai6WuvpyhWT3ATAmE6oSeeXAw9aWZ1LMxjitQufdvZbFIQ7jTmD0LEZs64lieg==]

- US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Retrieved from USP website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJVIHEWlp_nj2Fk7J4gO6v8Z04KqTK2kNQRl0R1k69iEgyJSsqnmUIiKqULNtyT4tGysFtVgfEOEDMwnGFlGvyB_JAYVTTvJ07CG5YmvPPxtGmsRr3Z6mM5qsEh9i5CPiHgbf8GDf3L2Yz0WMDI2DBTxUoAOq_9iVT8ue1IF_9RxmhqRhsnGnwIts72U382mdKNYkgMYsmBowQMww-m7dBpDI9PzknY8ep5b9M44RN]

- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFigw5vvAGydxkB31alVVuHXXJUHOSosBNIUhP48oSgSzYjIYZcXp9I3REYO-6chaQM1Dq03COIkvvGe_JkJaR0y6TYtO_PN3DBze8SacUfSvw-JWM1laU1wo0Ix3Cq9IRNH-fxN4dqrd_rMA==]

- Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from Agilent website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGdKA42f72mJEMsIJEjJS8Z9e6QuvcJNGBpcxXkaDpEzGKGLpvI-C-BQZRWxDPaqLNGTV6hgFqgbdwnN8-yWFWLSdbjzSoX52x-a_COy3JxZe03AmWMvB5nxVzQb087l3g447FmX56HQfU4hxq_zkhzbuX9DVYyMnx4m4-pZP4wR1i4KTCa5LchT9ll21v4b9nVb3evcu]

- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4kbUBbHhRnovKHOT39v2tr8-0xCnydYgrtP2R0ZaawKp6HF22cV115vpN1Z0cgHHy-ocEWLPh5zGBwAKB27lOhnRQnd1s5CqDTO-Jf57PRdPxD8n2yzZI2zsJ-eGmkkOnlXLLlA6vW1T9m8QumdOyDgTuPzzqfGRrXlau0PWTuvgWbEZbNZVIp8k6t5POz1lYEJUjIhmrZUS_Kd1j3HIvYDgC57q18NkTg==]

- PubChem. (n.d.). 1-(2-methylpropyl)-1h-indol-5-amine. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwkDmOlGyx0FH1Az5vZoUPT2WyLSExiHRNisC5EE61H8q3LVGLm2eePedTSzd7_7NDGYV04hrxU-KXvRGsO1SLH1NuIakt4X7darXL6KNM7WAp2yoN4a-Myw7AAQ_J7cO9aYcdD7UF8QJzza_5]

- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from Teledyne LABS website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3W3onXn3KsgqvvpikA8NThmKdUER1OsymwG1Uj3f0sai9x0LKphJVP4BkRm0j1dLXQHRoVN_3xbhXRPcjGP-KSVqccCgby54bew8f5ZlgGNfhYkEn7ciVLRZ_-Ya86ZpncjbT6ukV3yHRigx0jYPr5ClWrrENTwxgv7O9z59X]

- AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpC0b6z6AMuPT2S1miRRRDhl_52LR8bgv0pjymSOcgBpRr7i3XDQyVXoM4eNEbVgJDPh2z7Ywgj70VXmaj3nqVFhKyqeUCskwrz9arq-IbG1P9PRaXKCsqklhAw_aK55bWUS2Sz3-qUekkyWEW3bqI_zy0Lwe0ZQBOWf_AiIj1VPGv4eqA78wEz50mnSpS2_UdHfIPZpqDjjjk4cGm_tMDOKZrZ_xJaw==]

- Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from Gilson website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHin8JUwZGMK3w0MiLeM8zh8omJ0aArIvABrcZAFnqM0yTseyIuoVLcCde9wficH3WRCJqr2m-DhJV1o1z-htG_lg9B-rYE46TFwA309lIxB70ZI2Uy9ugsXDfqI7YoPru_HwhqBjsumUuTxplz2bSeIbBXZhmYMsM8cohF]

- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from MicroSolv Technology Corporation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-7StaV0cuIGZeW8dg85tgqmn_3cFktxEY-7V0kjeG2-FMMylM_tSoD5lt7zdh3SqRVKlFN0QWgVb4rEJPYBpTKBcS6kPdbMthuJPcAouft6qJdvvIKZEIZcdCVv_4O_L_khKNMg==]

- USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from uspbpep.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFstgvgdlWOv1oibRSXkxopvTkrZk5auIwv6a27C9tNVja2RyBbf4muWg25hmj1KTAQUldTdFXnPG3oarghnZsso6XCUobjKotgK2ruFOe3bGH3cXy4k_HUz4Yj5MTj-d2JdbfzVZIZS5-7eep2n0Ti184u0Q==]

- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkgU3PStleq9Zu1AbUkWpqPKsuJ5mAZpz4pPhCHE39NnNbkkwC3dgrXiSpruQVu4ExbTItaHr-5lyHQwTApbW3obHTvqYghGClUkFnd0-qGNf6hTQtAIO7EXlBWQ33h2pC5FSeZ53APnwOVULquDhLsFOKfh1NmqCO4YDG4YZIZ7QLzBl_uxLwvovxfnUiCmYITVObHjKgQ1DdVGS82Ij-ENeV4PFG-gBg7Zo=]

Sources

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. labcompare.com [labcompare.com]

- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 5. PubChemLite - 1-(2-methylpropyl)-1h-indol-5-amine (C12H16N2) [pubchemlite.lcsb.uni.lu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. biotage.com [biotage.com]

- 8. gilson.com [gilson.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. usp.org [usp.org]

- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 13. uspbpep.com [uspbpep.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Application Note: Experimental Evaluation of Indoleamine-Mediated Neuroprotection

Abstract & Scope

This guide details the experimental architecture for validating the neuroprotective efficacy of indoleamines (e.g., melatonin, N-acetylserotonin, and synthetic derivatives). Unlike generic antioxidant assays, this protocol focuses on the specific amphiphilic nature of indoleamines, which allows them to penetrate the blood-brain barrier (BBB) and mitochondrial membranes. The methodology prioritizes a "self-validating" experimental design to distinguish between direct radical scavenging and receptor-mediated (MT1/MT2) genomic regulation via the Nrf2 pathway.

Compound Management & Stability (Critical)

Indoleamines are inherently unstable in solution, prone to photo-oxidation and degradation in aqueous media. Failure to control these variables results in false negatives.

Solubility & Vehicle Control

-

Solvent: Most indoleamines are poorly soluble in water. Dissolve stock solutions in 100% Dimethyl Sulfoxide (DMSO) or Ethanol.

-

The "0.1% Rule": Neuronal cells (SH-SY5Y, PC12, primary cortical neurons) are sensitive to organic solvents. The final concentration of DMSO in the culture well must never exceed 0.1% (v/v).

-

Example: Prepare a 10 mM stock.[1] Dilute 1:1000 in culture media to achieve a 10 µM working concentration.

-

-

Vehicle Control: Every experiment must include a "Vehicle Only" well containing the exact concentration of DMSO used in the treatment group to rule out solvent toxicity.

Stability Protocol

-

Light Protection: Indoleamines degrade under UV/visible light. All handling must occur under low-light conditions; incubations must be in the dark.

-

Fresh Preparation: Never store diluted working solutions.[1] Prepare fresh from frozen stock (-20°C) immediately before addition to cells.

Experimental Design: The 5-Arm Validation System

To ensure scientific integrity, the experimental setup must include five distinct groups. This design validates the assay window and rules out compound toxicity.

| Group ID | Description | Purpose |

| NC | Negative Control (Media only) | Establishes baseline cellular health (100% viability). |

| VC | Vehicle Control (Media + 0.1% DMSO) | Rules out solvent toxicity. |

| PC | Positive Control (Stressor + Known Neuroprotectant) | Validates that the stressor can be rescued. Agent: N-Acetylcysteine (NAC, 1mM) or Melatonin (10µM). |

| TX | Toxicity Control (Compound Only) | Ensures the indoleamine itself is not cytotoxic at tested doses. |

| EXP | Experimental Group (Stressor + Indoleamine) | The test condition. |

Protocol A: High-Throughput Viability Screening (MTT/LDH)

Objective: Determine the concentration-dependent protective effect against oxidative stress (

Cell Model[2]

-

Seeding Density:

cells/well in 96-well plates. -

Differentiation (Optional but Recommended): Differentiate with Retinoic Acid (10 µM) for 5-7 days to induce a mature neuronal phenotype (neurite outgrowth), which is more relevant for neurodegeneration studies.

Workflow

-

Seeding: Plate cells and incubate for 24h at 37°C/5%

. -

Pre-Treatment (Priming): Remove media. Add fresh media containing the Indoleamine (1 nM – 100 µM). Incubate for 4–24 hours .

-

Mechanistic Insight: Pre-treatment is crucial for indoleamines to activate the Nrf2 transcription factor and upregulate antioxidant enzymes (HO-1, SOD) before the insult arrives [1].

-

-

The Insult: Wash cells once with PBS. Add media containing Hydrogen Peroxide (

, typically 100–300 µM).-

Note:

is unstable. Titrate your specific batch to achieve ~50% cell death (

-

-

Incubation: Incubate for 24 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Protocol B: Mechanistic Validation (Mitochondrial ROS)

Objective: Confirm that neuroprotection occurs via mitochondrial shielding using DCFDA (cytosolic ROS) or MitoSOX (mitochondrial superoxide).

The "Pre-Load" Technique

Many protocols fail because they add the dye after the stressor, missing the rapid ROS burst. This protocol captures the immediate protective effect.

-

Pre-Treatment: Treat cells with Indoleamine for 24h as above.

-

Dye Loading: Remove media. Wash with HBSS (phenol-red free). Add 20 µM DCFDA (2',7'-dichlorofluorescin diacetate).[5]

-

Incubation: Incubate for 30-45 minutes in the dark.

-

Wash: Remove dye solution.[6] Wash 2x with HBSS to remove extracellular dye.

-

Critical Step: Extracellular dye reacting with

causes high background noise.

-

-

Stress Induction: Add

in HBSS. -

Kinetic Measurement: Immediately place in a fluorescence plate reader (Ex/Em: 485/535 nm). Measure every 5 minutes for 1 hour.

-

Data Output: Plot Relative Fluorescence Units (RFU) over time. A neuroprotective indoleamine will flatten the ROS slope compared to the Stressor-only group [2].

Pathway Visualization (Graphviz/DOT)

The following diagram illustrates the dual-mechanism of indoleamines: direct scavenging (fast) and receptor-mediated Nrf2 activation (slow/sustained).

Caption: Dual-action neuroprotection mechanism: Indoleamines act via direct ROS scavenging (left branch) and genomic regulation of the Nrf2 antioxidant response element (right branch) to preserve mitochondrial integrity.

Data Analysis & Statistical Rigor

Normalization

Raw absorbance/fluorescence data must be normalized to the Negative Control (NC) to calculate % Viability or % ROS production.

Statistical Tests

-

One-Way ANOVA: Required when comparing multiple groups (e.g., Control vs. Stress vs. Treatment).

-

Post-hoc Test: Use Tukey’s HSD for multiple comparisons between all groups, or Dunnett’s test if comparing all treatments against a single control (e.g., Stressor Only).

-

Significance Threshold:

is standard.

References

-

Reiter, R. J., et al. (2016). Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas. Cellular and Molecular Life Sciences. Link

-

Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Abcam Protocols. Link

-

Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Hello Bio. Link

-

Tonnies, E., & Trushina, E. (2014). Oxidative Stress, Synaptic Dysfunction, and Alzheimer’s Disease. Journal of Alzheimer's Disease. Link

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function.[7][8] Free Radical Biology and Medicine. Link

Sources

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. Melatonin pre-treatment mitigates SHSY-5Y cells against oxaliplatin induced mitochondrial stress and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The emerging role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

Troubleshooting & Optimization

Technical Support Center: Experimental Integrity of 1-isobutyl-1H-indol-5-amine

Welcome to the dedicated technical support guide for ensuring the stability and preventing the degradation of 1-isobutyl-1H-indol-5-amine in your research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling this compound to ensure experimental accuracy and reproducibility. The following information is synthesized from established principles of indole and aromatic amine chemistry, providing a robust framework for your experimental design.

Introduction: Understanding the Instability of 1-isobutyl-1H-indol-5-amine

1-isobutyl-1H-indol-5-amine is a substituted indole, a class of compounds known for its susceptibility to environmental factors. The indole ring is electron-rich and prone to oxidation, while the primary aromatic amine group at the 5-position can also undergo oxidative and light-mediated degradation. Understanding these inherent chemical liabilities is the first step toward designing robust experimental protocols.

The primary degradation pathways for indole derivatives include:

-

Oxidation: The indole nucleus can be oxidized to form various products, including oxindoles, isatins, and ultimately, cleavage of the heterocyclic ring to form anthranilate derivatives.[1][2][3] The presence of the electron-donating amine group can further activate the ring towards oxidation.

-

Photodegradation: Indole compounds are known to be sensitive to light, particularly UV radiation, which can lead to complex photochemical reactions and degradation.[4][5]

-

pH-Mediated Instability: The protonation state of the indole nitrogen and the exocyclic amine can be influenced by pH, which may affect the compound's stability and reactivity.[6][7]

This guide will provide you with actionable strategies to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation of my 1-isobutyl-1H-indol-5-amine sample?

A: Visual inspection is the first line of defense. A pure sample of an aromatic amine should be a light-colored powder. The appearance of discoloration (e.g., turning yellow, brown, or purplish) is a strong indicator of oxidative degradation. In solution, a change in color or the appearance of precipitate can also signify degradation. For quantitative assessment, techniques like HPLC or LC-MS are recommended to detect the appearance of new peaks corresponding to degradation products.

Q2: How should I properly store solid 1-isobutyl-1H-indol-5-amine?

A: Solid-state storage is critical for long-term stability. We recommend the following:

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed.

-

Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[8][9]

-

Moisture: Store in a desiccated environment to prevent hydrolysis and other moisture-mediated reactions.

Q3: What is the best way to prepare and store stock solutions?

A: The choice of solvent and storage conditions for solutions is crucial.

-

Solvent Selection: Use high-purity, anhydrous, and deoxygenated solvents. For many indole derivatives, aprotic solvents like DMSO or DMF are suitable. If aqueous buffers are required, they should be freshly prepared and deoxygenated by sparging with nitrogen or argon.

-

pH Consideration: The stability of indoles can be pH-dependent.[6] It is advisable to perform a stability study in your chosen buffer system if the experiment will be conducted over a prolonged period. Generally, neutral to slightly acidic conditions may be preferable to alkaline conditions which can promote oxidation.

-

Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: Can I work with 1-isobutyl-1H-indol-5-amine on the benchtop?

A: For short procedures, working on the benchtop is generally acceptable. However, to minimize degradation, it is best practice to:

-

Minimize exposure to light by working in a shaded area or by using amber-colored labware.

-

Work quickly to reduce the time the compound is exposed to atmospheric oxygen.

-

Use pre-chilled solvents and keep solutions on ice.

Troubleshooting Guide

| Observed Problem | Potential Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of the compound between experiments. | Prepare fresh stock solutions for each experiment or use aliquots that have undergone a limited number of freeze-thaw cycles. Confirm the purity of the stock solution via HPLC before use. |

| High background signal in fluorescence-based assays | Formation of fluorescent degradation products. | Implement stricter light protection measures during the experiment. Use freshly prepared solutions. Run a "compound-only" control to assess background fluorescence. |

| Loss of compound potency over time | Oxidative degradation in solution. | Deoxygenate all solvents and buffers before use. Consider adding an antioxidant (e.g., ascorbic acid, BHT), but first, verify that it does not interfere with your assay. |

| Color change of solid compound | Oxidation and/or photodegradation. | Discard the discolored solid. Re-order the compound and ensure it is stored under an inert atmosphere, protected from light, and at a low temperature upon arrival. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

-

Preparation: Allow the solid 1-isobutyl-1H-indol-5-amine to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

-

Inert Atmosphere: If possible, perform all weighing and dissolution steps in a glove box under an inert atmosphere.

-

Solvent Preparation: Use anhydrous, high-purity solvent (e.g., DMSO). If an aqueous buffer is required, prepare it with high-purity water and deoxygenate by sparging with argon or nitrogen for at least 30 minutes.

-

Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.

-

Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in amber vials. Store at -80°C.

Protocol 2: General Handling During an Experiment

-

Thawing: Thaw a single aliquot of the stock solution immediately before use. Thaw quickly in a water bath and then place on ice.

-

Dilutions: Prepare working solutions immediately before use. Use pre-chilled, deoxygenated buffers/media for dilutions.

-

Light Protection: Throughout the experiment, protect all solutions containing 1-isobutyl-1H-indol-5-amine from light by covering with aluminum foil or using amber-colored plates and tubes.

-

Temperature Control: Keep all solutions on ice whenever possible.

Visualizing Degradation and Prevention

Diagram 1: Potential Degradation Pathways

Caption: Key environmental factors leading to the degradation of 1-isobutyl-1H-indol-5-amine.

Diagram 2: Experimental Workflow for Stability

Caption: Recommended workflow to maintain the integrity of 1-isobutyl-1H-indol-5-amine.

References